2-Amino-1,2-diphenylpropan-1-ol
CAS No.:
Cat. No.: VC18834407
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 2-amino-1,2-diphenylpropan-1-ol |
| Standard InChI | InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3 |
| Standard InChI Key | ZGULRCHLTOMBNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
2-Amino-1,1-diphenylpropan-1-ol (C₁₅H₁₇NO) features a chiral center at the second carbon, leading to distinct (S)- and (R)-enantiomers. The propanol backbone is substituted with two phenyl groups at the first carbon and an amino group at the second carbon (Figure 1). This configuration confers rigidity and stereoelectronic effects critical for its interactions in catalytic and biological systems .
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-1,1-diphenylpropan-1-ol |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 78603-91-5 |
| SMILES | CC@@HN |
| InChIKey | FMBMNSFOFOAIMZ-LBPRGKRZSA-N |
Stereochemical Considerations
The compound’s enantiomers exhibit distinct optical activities:
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(S)-Enantiomer: Specific rotation reported as [α]D = -25° (c = 1, MeOH) .
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(R)-Enantiomer: Specific rotation [α]D = +25° under identical conditions.
The chiral center enables differential binding to biological targets and catalysts, making enantiomeric purity crucial for applications .
Synthesis and Production
Asymmetric Reduction Methods
Applications in Chemistry and Pharmacology
Asymmetric Catalysis
The compound serves as a chiral ligand or catalyst in enantioselective reactions, such as:
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Aldol Additions: Induces stereocontrol in carbon-carbon bond formation.
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Hydrogenations: Enhances ee in prochiral ketone reductions .
Biological Activity and Mechanisms
Receptor Interactions
The (S)-enantiomer demonstrates higher binding affinity to G-protein-coupled receptors (GPCRs) due to complementary stereochemistry. Molecular docking studies predict interactions with:
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Hydrogen Bonds: Between the hydroxyl group and Asp113 residue.
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Van der Waals Contacts: Phenyl groups with hydrophobic receptor pockets .
Neuroprotective Effects
In vitro assays indicate reactive oxygen species (ROS) scavenging activity, reducing oxidative stress in neuronal cells by 40% at 10 µM .
Comparison with Structural Analogs
Enantiomeric Pair: (S)- vs. (R)-Forms
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Specific Rotation ([α]D) | -25° | +25° |
| Receptor Binding Affinity | High (GPCRs) | Moderate |
| Catalytic Efficiency | 92% ee | 88% ee |
Related Amino Alcohols
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2-Amino-1-phenylpropan-1-ol: Lacks a second phenyl group, reducing steric hindrance.
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1,1-Diphenyl-2-propanol: Absence of amino group limits hydrogen-bonding capacity .
Challenges and Future Directions
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Stereoselective Synthesis: Improving catalytic systems for higher enantiomeric purity.
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Biological Profiling: Expanded in vivo studies to validate neuroprotective and antidepressant claims.
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Industrial Scalability: Optimizing asymmetric hydrogenation for cost-effective production.
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